1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene
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Overview
Description
1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H2F4I2O and a molecular weight of 431.89 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on a benzene ring . The reaction typically requires reagents such as hydrogen fluoride/pyridine or tetrabutylammonium dihydrogen trifluoride . The reaction conditions often include controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as or .
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The iodine atoms can be reduced to form and other products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like or in solvents such as .
Oxidation Reactions: Oxidizing agents like or .
Reduction Reactions: Reducing agents like or .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluoroaniline derivatives , while oxidation reactions can produce fluorinated benzoic acids .
Scientific Research Applications
1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets through nucleophilic substitution and electrophilic aromatic substitution reactions. The trifluoromethoxy group enhances the compound’s lipophilicity and stability , making it more effective in various applications .
Comparison with Similar Compounds
- 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
- 1-Fluoro-3-(trifluoromethoxy)benzene
- 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene
Comparison: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of two iodine atoms, which can be selectively substituted in various reactions. This makes it a versatile intermediate in organic synthesis compared to similar compounds that may have only one iodine atom or different substituents .
Properties
Molecular Formula |
C7H2F4I2O |
---|---|
Molecular Weight |
431.89 g/mol |
IUPAC Name |
2-fluoro-1,3-diiodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-5-3(12)1-2-4(6(5)13)14-7(9,10)11/h1-2H |
InChI Key |
WFGOURJNLGCCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)I)F)I |
Origin of Product |
United States |
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